molecular formula C7H2Br2ClFO B3042075 2,4-Dibromo-6-fluorobenzoyl chloride CAS No. 497181-20-1

2,4-Dibromo-6-fluorobenzoyl chloride

Cat. No.: B3042075
CAS No.: 497181-20-1
M. Wt: 316.35 g/mol
InChI Key: JHXLZDKMZOGVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-fluorobenzoyl chloride is a chemical compound with the CAS Number: 497181-20-1 . It has a molecular weight of 316.35 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of this compound involves the use of oxalyl dichloride and N,N-dimethyl-formamide in tetrahydrofuran and dichloromethane at 20 degrees Celsius for 1 hour . The product from this step is then dissolved in THF and dichloromethane, to which oxalyl chloride and DMF are sequentially added . The reaction mixture is stirred at room temperature for 1 hour, concentrated, and the residue is dissolved in dichloromethane . This is then slowly added to an ice-cold solution of 7N ammonia in methanol . After stirring at room temperature for 1 hour, it is concentrated, dissolved in ethyl acetate, and washed with water . The organic layer is dried over sodium sulfate and concentrated to give the title compound as a brown solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H2Br2ClFO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H . The InChI key is JHXLZDKMZOGVLP-UHFFFAOYSA-N .

Scientific Research Applications

Crystallization Pathways

  • Crystallization of Analogous Compounds : Research on compounds similar to 2,4-Dibromo-6-fluorobenzoyl chloride, such as 4-fluorobenzoyl chloride, reveals insights into crystallization pathways. A study on 4-fluorobenzoyl chloride, when quenched with liquid nitrogen, generated a new crystalline form, suggesting potential applications in understanding the crystallization processes of related compounds (Dikundwar & Row, 2014).

Structural Analysis and Molecular Conformation

  • Gas Phase Molecular Structures : The molecular structures and conformational compositions of related halobenzoyl chlorides, including 2-fluorobenzoyl chloride, have been investigated. This research provides insights into the gas-phase behavior of similar compounds, potentially applicable to this compound (Johansen et al., 2013).

Photoinduced Reactions

  • Photoinduced Rotamerization : Studies on o-fluorobenzoyl chloride, a structurally related compound, under UV light in a cryogenic Ar matrix, revealed photoinduced rotational isomerization and dissociation. This suggests potential research avenues in photochemistry for this compound (Tanaka et al., 2014).

Ortho Effect in Solvolysis

  • Influence on Solvolysis Reactions : The solvolysis of similar compounds, like 2,6-difluorobenzoyl chloride, demonstrates the impact of substituent effects. This research provides a framework to understand how substituents in this compound might affect its reactivity (Park & Kevill, 2012).

Synthesis and Reactions

  • Synthesis of Related Compounds : The synthesis processes for related compounds, such as 2,4-dichloro-5-fluorobenzoyl chloride, are reviewed. These processes offer insight into the potential synthetic pathways and methods for this compound (Ming & Tianyong, 2007).

Safety and Hazards

While specific safety data for 2,4-Dibromo-6-fluorobenzoyl chloride is not available, similar compounds such as 4-Fluorobenzoyl chloride are considered hazardous . They are combustible liquids that cause severe skin burns and eye damage . They may also cause respiratory irritation .

Properties

IUPAC Name

2,4-dibromo-6-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXLZDKMZOGVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 2
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-6-fluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.